BenchChemオンラインストアへようこそ!

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate

Pharmaceutical impurity profiling LC-MS method development Vadadustat ANDA

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate (CAS 1000024-87-2, molecular formula C₁₅H₁₃ClN₂O₄, MW 320.73 g/mol) is a picolinic acid-derived glycine methyl ester that serves as a designated process-related impurity and analytical reference standard for the HIF prolyl hydroxylase inhibitor vadadustat (CAS 1000025-07-9). Commercially cataloged as Vadadustat Methyl Acetate Impurity, it is supplied with full characterization data compliant with regulatory guidelines and is applied in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for vadadustat.

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
Cat. No. B13357665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)C1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C15H13ClN2O4/c1-18(8-13(20)21)15(22)14-12(19)6-10(7-17-14)9-3-2-4-11(16)5-9/h2-7,19H,8H2,1H3,(H,20,21)
InChIKeyZEQDMANYXWBMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate: Chemical Identity, Regulatory Role & Procurement Rationale


Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate (CAS 1000024-87-2, molecular formula C₁₅H₁₃ClN₂O₄, MW 320.73 g/mol) is a picolinic acid-derived glycine methyl ester that serves as a designated process-related impurity and analytical reference standard for the HIF prolyl hydroxylase inhibitor vadadustat (CAS 1000025-07-9) [1]. Commercially cataloged as Vadadustat Methyl Acetate Impurity, it is supplied with full characterization data compliant with regulatory guidelines and is applied in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for vadadustat [2]. Its structural distinction from the parent drug—bearing a methyl ester in place of vadadustat's free carboxylic acid—renders it the definitive marker for detecting and quantifying residual synthetic intermediates that arise from incomplete ester hydrolysis during vadadustat manufacture [3].

Why Generic Substitution of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate Is Not Scientifically Viable


This compound cannot be generically substituted because its utility is predicated on its precise molecular identity as the methyl ester congener of vadadustat—not on a class-wide pharmacophore. Regulatory guidance (ICH Q3A/Q3B) mandates impurity-specific identification, and the methyl ester exhibits a distinct HPLC retention time, ionizable functional group profile (ester vs. carboxylic acid), and mass spectrometric signature relative to vadadustat or the ethyl ester impurity [1]. Any substitution—even with the closely related ethyl ester analog (Vadadustat Ethoxy Impurity, CAS 2275684-01-8, MW 334.8)—compromises chromatographic resolution and renders impurity profiling non-validatable, as each ester homolog generates a different retention factor under reversed-phase conditions [2]. Furthermore, the methyl ester is the direct synthetic precursor residual species arising from condensation of 3,5-dichloropicolinic acid with glycine methyl ester, making it the required process-specific marker for manufacturing route validation [3].

Product-Specific Quantitative Evidence: Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate vs. Comparators


Molecular Weight Differentiation: Methyl Ester vs. Free Acid (Vadadustat) for Mass Spectrometric Selectivity

The methyl ester impurity possesses a molecular weight of 320.73 g/mol (C₁₅H₁₃ClN₂O₄), which is 14.03 Da heavier than vadadustat (306.70 g/mol, C₁₄H₁₁ClN₂O₄) [1][2]. This mass difference, corresponding to a single methylene (–CH₂–) unit, enables unambiguous baseline separation in single-quadrupole LC-MS selected ion monitoring (SIM) mode at unit mass resolution. By contrast, the ethoxy impurity (334.8 g/mol) differs from vadadustat by 28.1 Da, placing it in a different mass channel and requiring separate calibration [2].

Pharmaceutical impurity profiling LC-MS method development Vadadustat ANDA

Functional Group Impact on Chromatographic Retention: Methyl Ester vs. Ethyl Ester for HPLC Method Development

The methyl ester moiety in the target compound confers a distinct hydrophobicity relative to the ethyl ester analog. LogP predictions indicate a calculated difference of approximately 0.5 log units (methyl ester more polar), which translates to a retention time shift of 2–5 minutes under typical C18 reversed-phase gradient conditions (acetonitrile/0.1% formic acid) . This difference ensures that the methyl ester impurity does not co-elute with the ethyl ester impurity, a critical factor for methods intended to detect multiple potential process-related impurities in a single chromatographic run [1].

Reversed-phase HPLC Impurity resolution Vadadustat QC

Galectin-3 Inhibitory Activity: A Differentiated Biological Profile Not Shared by the Parent Drug Vadadustat

The methyl ester impurity demonstrates measurable inhibitory activity against recombinant human Galectin-3 with an IC₅₀ of 21 nM, as reported in BindingDB (BDBM50549959) from a US patent (US12269819, Example 20) using an HTRF assay with 30 min pre-incubation [1]. This activity is pharmacologically distinct from vadadustat, which is not reported to inhibit Galectin-3 at comparable concentrations and is instead characterized as a selective HIF-PH inhibitor with PHD2 IC₅₀ values in the low micromolar range (1.1 μM) and >100 μM selectivity against KDM5A .

Galectin-3 inhibition Off-target pharmacology Impurity safety qualification

Regulatory Provenance: Formal Designation as Vadadustat Methyl Acetate Impurity for ANDA Filings

This compound is formally listed under the regulatory nomenclature 'Vadadustat Methyl Acetate Impurity' by multiple accredited reference standard suppliers (SynZeal, Clearsynth, Pharmaffiliates) and is accompanied by Certificates of Analysis (COA) compliant with ICH Q7 Good Manufacturing Practice for active pharmaceutical ingredients [1][2]. Commercial vadadustat API is specified at >99.5% purity with single impurity limits ≤0.5%, establishing the methyl ester as one of the defined impurities requiring quantitative monitoring . In contrast, the ethyl ester impurity (CAS 2275684-01-8) and the methoxy impurity (CAS 1987854-29-4, bearing a 3-chloro substitution) each represent distinct chemical entities with separate CAS registrations, requiring individual reference standards [3].

Impurity reference standard ANDA regulatory submission Pharmaceutical QC

Optimal Application Scenarios for Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate in Scientific and Industrial Settings


Vadadustat ANDA Impurity Method Development and Validation

As Vadadustat Methyl Acetate Impurity, this compound is the indispensable reference standard for developing HPLC-UV or LC-MS methods that quantify residual methyl ester in vadadustat API and finished dosage forms. Its 14 Da mass offset from vadadustat enables selective MS detection, while its distinct C18 retention time permits resolution from the parent drug and other impurities . Method validation parameters—including specificity, linearity, accuracy, and LOD/LOQ for the methyl ester impurity—cannot be established without this exact reference material, as regulatory authorities require impurity-specific validation data in ANDA submissions per ICH Q2(R1) [1].

Synthetic Route Optimization and Process Control in Vadadustat Manufacturing

This compound is the direct synthetic intermediate formed during the condensation of 3,5-dichloropicolinic acid derivatives with glycine methyl ester hydrochloride in the vadadustat synthetic pathway . Monitoring its residual concentration after the final ester hydrolysis step provides a critical process analytical technology (PAT) endpoint: incomplete hydrolysis leaves quantifiable methyl ester impurity (>0.10% area by HPLC), signaling the need for extended reaction time or additional base treatment. Quantitative tracking of this specific intermediate is essential for achieving vadadustat API purity specifications of >99.5% with single impurity ≤0.5% [1].

Pharmacological Safety Profiling of Galectin-3 Off-Target Activity for Impurity Qualification

The methyl ester impurity exhibits an IC₅₀ of 21 nM against Galectin-3, a carbohydrate-binding protein implicated in fibrosis, tumor immune evasion, and inflammation . Under ICH Q3A guidelines, any impurity present at ≥0.10% in the drug substance requires safety qualification, and the presence of a pharmacologically active impurity at nanomolar potency demands dedicated in vitro pharmacological profiling [1]. Researchers conducting impurity qualification studies for vadadustat ANDA packages must use this specific methyl ester reference standard to assess Galectin-3-mediated off-target effects, as the parent drug vadadustat does not share this activity profile [2].

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies of vadadustat drug product, esterification of the carboxylic acid moiety under acidic methanolic stress conditions can generate the methyl ester as a degradation product . The purified methyl ester impurity reference standard is required to confirm the identity of any degradation peak matching its retention time and mass spectrum, distinguishing it from oxidative or hydrolytic degradants. This is a regulatory expectation under ICH Q1A(R2) stability testing guidelines, and the availability of a well-characterized reference standard with a full COA (purity ≥97%, structural confirmation by NMR and MS) is a prerequisite for stability-indicating method validation [1].

Quote Request

Request a Quote for Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.